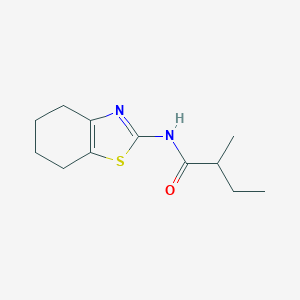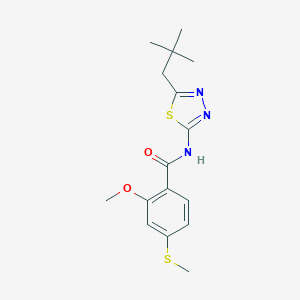
1-Cyclopentyl-3-(2-methylpropyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopentyl-3-(2-methylpropyl)thiourea is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as CPI-455 and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of CPI-455 is not fully understood, but it is believed to work by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is a protein that plays a role in regulating gene expression. By inhibiting the activity of BRD4, CPI-455 may be able to slow down the growth of cancer cells and reduce inflammation.
Biochemical and Physiological Effects
CPI-455 has been shown to have a range of biochemical and physiological effects. In preclinical studies, CPI-455 has been shown to inhibit the growth of cancer cells and reduce inflammation. CPI-455 has also been shown to improve memory and cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CPI-455 in lab experiments is that it has shown promising results in preclinical studies. This makes it a good candidate for further research and development. However, one limitation is that the mechanism of action of CPI-455 is not fully understood. This makes it difficult to predict its potential side effects and to develop effective dosing strategies.
Zukünftige Richtungen
There are several future directions for research on CPI-455. One area of research is to further understand the mechanism of action of CPI-455 and to identify potential side effects. Another area of research is to investigate the potential use of CPI-455 in combination with other drugs for the treatment of cancer and other diseases. Finally, there is a need for clinical trials to determine the safety and efficacy of CPI-455 in humans.
Synthesemethoden
The synthesis of CPI-455 involves the reaction of cyclopentyl isocyanate with 2-methylpropan-2-amine in the presence of sulfur to form the thiourea derivative. The reaction is carried out under reflux conditions in anhydrous toluene. The final product is purified by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
CPI-455 has been studied for its potential use in treating various diseases. It has been shown to have anti-tumor activity in preclinical models of cancer, including breast, prostate, and pancreatic cancer. CPI-455 has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease. In addition, CPI-455 has been shown to have anti-inflammatory properties and may have potential use in treating inflammatory diseases.
Eigenschaften
Produktname |
1-Cyclopentyl-3-(2-methylpropyl)thiourea |
|---|---|
Molekularformel |
C10H20N2S |
Molekulargewicht |
200.35 g/mol |
IUPAC-Name |
1-cyclopentyl-3-(2-methylpropyl)thiourea |
InChI |
InChI=1S/C10H20N2S/c1-8(2)7-11-10(13)12-9-5-3-4-6-9/h8-9H,3-7H2,1-2H3,(H2,11,12,13) |
InChI-Schlüssel |
CRDCBHZOGAUJGC-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=S)NC1CCCC1 |
Kanonische SMILES |
CC(C)CNC(=S)NC1CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3,3-dimethylbutanamide](/img/structure/B216249.png)
![N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B216251.png)
![5-chloro-2-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B216253.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylbutanamide](/img/structure/B216254.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-methylbutanamide](/img/structure/B216255.png)


![3-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide](/img/structure/B216260.png)
![N-[4-(dipropylsulfamoyl)phenyl]-3-methylbutanamide](/img/structure/B216261.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2,2-dimethylbutanamide](/img/structure/B216262.png)

![N-[4-(dipropylsulfamoyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B216269.png)
![5-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-phenylisoxazole-4-carboxamide](/img/structure/B216270.png)
